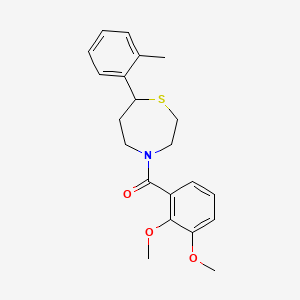
(2,3-Dimethoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that connect them. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can help to understand its reactivity and stability .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral data .Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivatives
Selective Bromination and O-Demethylation : A study by Çetinkaya et al. (2011) explored the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone under different conditions, resulting in nine new bromophenol derivatives through selective O-demethylation. This showcases an approach to synthesizing structurally diverse brominated phenols from dimethoxyphenyl methanone derivatives Çetinkaya, Menzek, Şahin, & Balaydın, 2011.
Antioxidant Activities and Phenol Derivatives : Research by Artunç et al. (2020) focused on synthesizing phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione, evaluating their antioxidant activities. This work highlights the potential of dimethoxyphenyl derivatives in developing antioxidant compounds Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020.
Applications in Anti-tumor Agents
Development of Anti-tumor Agents : Hayakawa et al. (2004) designed and synthesized (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone as a biologically stable derivative showing selective cytotoxicity against a tumorigenic cell line. This study presents a direct application in developing anti-tumor agents from dimethoxyphenyl derivatives Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004.
Library Synthesis for Anti-tumor Agents : In a parallel study, Hayakawa et al. (2004) employed solution-phase parallel synthesis to develop (2,4-dimethoxyphenyl)-[6-(3-fluorophenyl)-4-hydroxy-3-methylbenzofuran-2-yl]methanone, an optimized derivative for selective cytotoxicity against tumorigenic cell lines. This represents advancements in anti-tumor drug development using dimethoxyphenyl compounds Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-15-7-4-5-8-16(15)19-11-12-22(13-14-26-19)21(23)17-9-6-10-18(24-2)20(17)25-3/h4-10,19H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXFGRATYYSBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

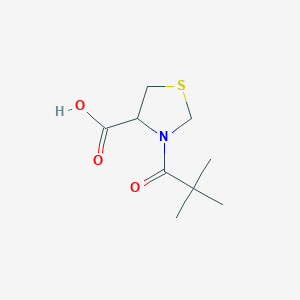
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2893670.png)
![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)
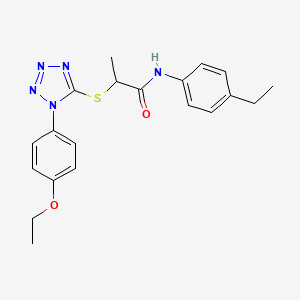
![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2893673.png)
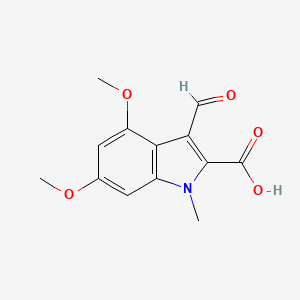
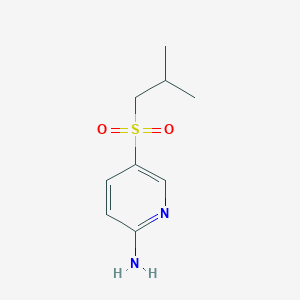

![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2893683.png)


![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2893687.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2893689.png)